molecular formula C10H12O2S B14759975 Methyl 3-methyl-5-(methylthio)benzoate

Methyl 3-methyl-5-(methylthio)benzoate

Cat. No.: B14759975
M. Wt: 196.27 g/mol
InChI Key: OEXOCGZTNKVEDN-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-(methylthio)benzoate is a substituted benzoate ester featuring a methyl group at position 3 and a methylthio (-SMe) group at position 5 on the aromatic ring. Substituted benzoates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to tunable solubility, stability, and bioactivity conferred by substituents .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 3-methyl-5-methylsulfanylbenzoate

InChI

InChI=1S/C10H12O2S/c1-7-4-8(10(11)12-2)6-9(5-7)13-3/h4-6H,1-3H3

InChI Key

OEXOCGZTNKVEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-5-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-5-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the production scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Methyl 3-methyl-5-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-methyl-5-(methylthio)benzoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzoate ring significantly influence physical properties such as solubility, melting point, and reactivity. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Key Properties Evidence Source
Methyl 3-methyl-5-(methylthio)benzoate 3-CH$_3$, 5-SMe High lipophilicity (inferred); moderate solubility in organic solvents N/A (inferred)
3-(Methylthio)-5-(trifluoromethyl)benzoic acid 3-SMe, 5-CF$_3$ Lower solubility in water due to CF$_3$ (electron-withdrawing)
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate 3-NO$_2$, 5-thiophene Polar nitro group increases reactivity; thiophene enhances π-stacking
Ethyl 3-hydroxy-5-methylbenzoate 3-OH, 5-CH$_3$ Higher water solubility due to -OH; lower thermal stability

Key Observations:

  • Lipophilicity: The methylthio group (-SMe) in the target compound enhances lipophilicity compared to polar groups like -OH () or -NO$_2$ (), favoring membrane permeability in biological systems .
  • Electron Effects: Methyl groups (electron-donating) and methylthio (mildly electron-donating via sulfur’s lone pairs) contrast with electron-withdrawing groups like -CF$3$ () or -NO$2$ (), which reduce electron density on the aromatic ring and alter reactivity in electrophilic substitutions .

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